2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Thiol formation: The oxadiazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the thiolated oxadiazole with naphthalen-1-yl acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the furan ring, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole or furan derivatives.
Substitution: Substituted furan or naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The exact mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The sulfanyl group can act as a nucleophile, participating in various chemical reactions. The furan and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar in structure but lacks the naphthalene moiety.
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar but with an ethyl ester group instead of the naphthalene acetamide.
Uniqueness
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to the combination of the furan, oxadiazole, and naphthalene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
CAS No. |
1093173-25-1 |
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Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.38 |
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H13N3O3S/c22-16(19-14-8-3-6-12-5-1-2-7-13(12)14)11-25-18-21-20-17(24-18)15-9-4-10-23-15/h1-10H,11H2,(H,19,22) |
InChI Key |
MTEWWDREWWTIKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
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